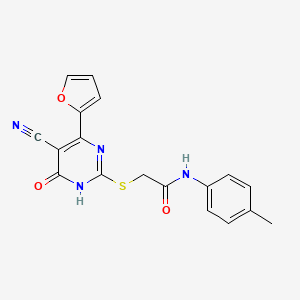
2-(5-Cyano-4-furan-2-yl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the furan and pyrimidine intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This involves the condensation of cyano and keto groups with suitable amines.
Coupling Reaction: The furan and pyrimidine intermediates are then coupled using thiol-based reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and blocking their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-CYANO-4-(2-FURYL)-5,6,7,8-TETRAHYDRO-2-QUINOLINYL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE
- 2-[[5-CYANO-4-(2-FURYL)-6-OXO-3H-PYRIMIDIN-2-YL]SULFANYL]-N-(2-NAPHTHYL)ACETAMIDE
Uniqueness
2-{[5-CYANO-4-(2-FURYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(4-METHYLPHENYL)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C18H14N4O3S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[5-cyano-4-(furan-2-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H14N4O3S/c1-11-4-6-12(7-5-11)20-15(23)10-26-18-21-16(14-3-2-8-25-14)13(9-19)17(24)22-18/h2-8H,10H2,1H3,(H,20,23)(H,21,22,24) |
Clé InChI |
NWPWTLDIAUEXNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


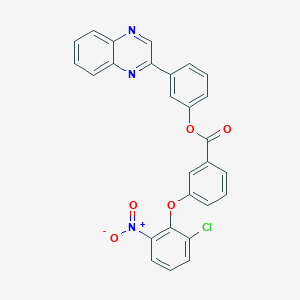
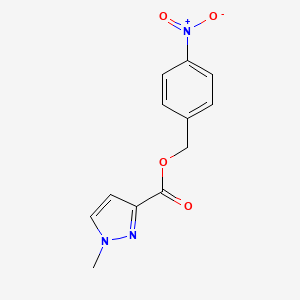
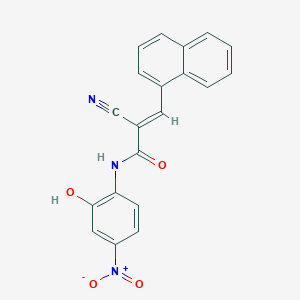
![5-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10877509.png)
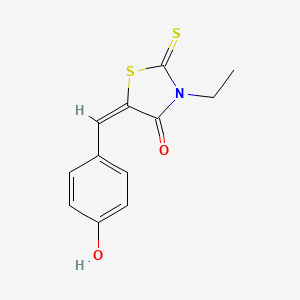
![S-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl] ethanethioate](/img/structure/B10877518.png)
![2-(4-Isopropoxyphenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B10877524.png)
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10877526.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B10877533.png)
![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
methanone](/img/structure/B10877551.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![N-{5-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10877557.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
